molecular formula C11H7F2N B13129302 3,5-Difluoro-2-phenylpyridine

3,5-Difluoro-2-phenylpyridine

Cat. No.: B13129302
M. Wt: 191.18 g/mol
InChI Key: IKNVBFOBFMVBJW-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-phenylpyridine is a fluorinated heterocyclic compound that belongs to the class of fluoropyridines. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are of significant interest due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-phenylpyridine can be achieved through various methods. One common approach involves the nucleophilic substitution of pentafluoropyridine with phenyl nucleophiles. The reaction typically requires the use of a strong base, such as sodium hydride, and is carried out under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of fluorinating agents like cesium fluoride and potassium fluoride. The reaction is conducted in solvents such as sulfolane and dimethyl sulfoxide at elevated temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydride, cesium fluoride, potassium fluoride.

    Oxidation: Common oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds .

Scientific Research Applications

3,5-Difluoro-2-phenylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

    Medicine: Explored for its potential use in drug development due to its unique biological properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-phenylpyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylpyridine
  • 3,5-Difluoro-2,4,6-triazidopyridine
  • 2,3,5-Trifluoropyridine

Uniqueness

3,5-Difluoro-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of two fluorine atoms at the 3 and 5 positions, along with a phenyl group at the 2 position, makes it particularly interesting for various applications .

Properties

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

3,5-difluoro-2-phenylpyridine

InChI

InChI=1S/C11H7F2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H

InChI Key

IKNVBFOBFMVBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)F)F

Origin of Product

United States

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